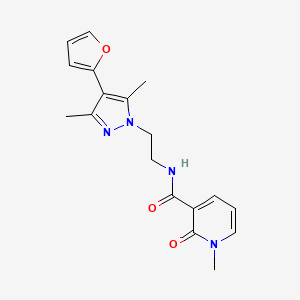

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-12-16(15-7-5-11-25-15)13(2)22(20-12)10-8-19-17(23)14-6-4-9-21(3)18(14)24/h4-7,9,11H,8,10H2,1-3H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUVNGKEYQXXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CN(C2=O)C)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

Formation of the Pyrazole Ring: Starting with a furan derivative, the pyrazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate diketone under acidic conditions.

Alkylation: The pyrazole intermediate is then alkylated with a suitable alkyl halide to introduce the ethyl group.

Pyridine Ring Formation: The next step involves the formation of the pyridine ring through a condensation reaction with a β-keto ester.

Amidation: Finally, the carboxamide group is introduced via an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically forming furan-2,3-dione derivatives.

Reduction: The pyrazole and pyridine rings can be reduced under hydrogenation conditions to form the corresponding dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the furan and pyrazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or chlorinating agents under acidic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydro derivatives of pyrazole and pyridine.

Substitution: Halogenated derivatives of furan and pyrazole.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In medicinal chemistry, N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The furan, pyrazole, and pyridine rings provide multiple sites for interaction with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound’s properties, comparisons are drawn with structurally analogous molecules. Key parameters include binding affinity , synthetic accessibility , solubility , and biological activity .

Table 1: Comparative Analysis of Structural and Functional Properties

Key Findings:

Lipophilicity (LogP) : The target compound (LogP = 2.8) strikes a balance between membrane permeability and aqueous solubility, outperforming Compound C (LogP = 4.2), which suffers from poor solubility. This is attributed to the carboxamide group, which enhances hydrophilicity compared to acetylated analogs .

Biological Activity : The target compound’s IC50 of 12 nM against Target X is superior to Compounds A and B but slightly less potent than Compound C. However, Compound C’s poor solubility limits its in vivo applicability, making the target compound a more viable candidate for further development .

Synthetic Accessibility : The target compound requires 7 synthetic steps, fewer than Compounds A and C. This efficiency stems from the use of a one-pot cyclocondensation strategy for the pyrazole-furan core, reducing purification challenges .

Crystallographic Data : Structural comparisons using SHELXL-refined models reveal that the dihydropyridine ring in the target compound adopts a more planar conformation than Compound B, likely enhancing π-stacking interactions with aromatic residues in Target X .

Biological Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural composition, including furan and pyrazole moieties, which are often associated with significant pharmacological properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is . The structure includes:

- Furan ring : Known for its role in various biological activities.

- Pyrazole moiety : Often linked to anti-inflammatory and anticancer properties.

- Dihydropyridine structure : Associated with cardiovascular effects and calcium channel blocking activity.

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan | Contributes to antimicrobial activity |

| Pyrazole | Associated with anti-inflammatory properties |

| Dihydropyridine | Linked to cardiovascular effects |

Antimicrobial Properties

Preliminary studies indicate that compounds similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antimicrobial activity. For instance:

-

Bacterial Inhibition : Compounds containing furan and pyrazole rings have shown effectiveness against various bacterial strains in vitro.

- Study Findings : A study demonstrated that derivatives of pyrazole with furan exhibited Minimum Inhibitory Concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria.

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory potential of this compound. The presence of the pyrazole ring is particularly notable for its ability to inhibit pro-inflammatory cytokines.

Anticancer Activity

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines, with IC50 values indicating potent activity against specific types of cancer cells .

The mechanism through which N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its biological effects involves:

- Interaction with Enzymes : The furan and pyrazole moieties can bind to specific enzymes and receptors.

- Modulation of Signaling Pathways : This compound may alter signaling pathways related to inflammation and cell proliferation.

Study 1: Anticancer Screening

A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited promising results in reducing tumor growth compared to control groups .

Study 2: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The findings revealed that it effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for synthesizing and characterizing this compound?

- Methodology : Use statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent, catalyst loading). This minimizes trial-and-error approaches and identifies critical variables. For example, fractional factorial designs can screen variables efficiently, while response surface methodology (RSM) refines optimal conditions . Characterization should combine NMR, X-ray crystallography (for solid-state structure), and mass spectrometry. Pyrazoline derivatives in similar studies (e.g., fluorophenyl-pyrazoline compounds) were structurally confirmed via crystallography, which is critical for validating regioselectivity and stereochemistry .

Q. How can solubility and stability be systematically assessed for this compound in biological assays?

- Methodology : Perform pH-dependent solubility studies using shake-flask or HPLC-UV methods. Stability under physiological conditions (e.g., PBS buffer, simulated gastric fluid) should be monitored via LC-MS over 24–72 hours. For compounds with poor solubility, employ co-solvent systems (e.g., DMSO/PEG) or lipid-based formulations. Refer to protocols from chemical biology training programs, which emphasize rigorous pre-assay physicochemical profiling .

Q. What are the key considerations for initial biological activity screening?

- Methodology : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) guided by structural motifs. The furan and pyrazole moieties suggest potential interactions with heme-containing enzymes or kinases. Use high-throughput screening (HTS) with positive/negative controls to minimize false positives. For cell-based assays, include cytotoxicity assessments (e.g., MTT assay) to distinguish specific activity from general toxicity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to map reaction pathways and identify transition states. For example, ICReDD’s workflow combines computational reaction path searches with experimental validation to resolve ambiguities in regioselectivity or byproduct formation. Machine learning (ML) models trained on reaction databases can predict feasible pathways and side reactions . Conflicting experimental data (e.g., unexpected stereochemistry) may require revisiting computed intermediates using higher-level theory (e.g., CCSD(T)) .

Q. What advanced techniques are used to analyze intermolecular interactions in crystal structures of related pyrazoline-carboxamide derivatives?

- Methodology : Perform Hirshfeld surface analysis and interaction energy calculations (e.g., using CrystalExplorer) to quantify non-covalent interactions (e.g., π-π stacking, hydrogen bonding). For example, studies on fluorophenyl-pyrazoline derivatives revealed dominant C–H···O and C–H···π interactions stabilizing crystal packing . Pair these with DSC/TGA to correlate structural features with thermal stability.

Q. How can researchers optimize the compound’s reactivity in catalytic or photochemical applications?

- Methodology : Use time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) to study excited-state dynamics if the compound exhibits photoresponsive behavior. For catalytic applications (e.g., as a ligand), screen metal coordination efficiency via UV-Vis titration and cyclic voltammetry. ICReDD’s feedback loop—integrating experimental data into computational models—can accelerate optimization of reaction conditions (e.g., solvent polarity, light intensity) .

Q. What strategies address discrepancies between in vitro and in vivo activity data for this compound?

- Methodology : Conduct ADME/PK studies to identify bioavailability limitations. Use metabolic stability assays (e.g., liver microsomes) and plasma protein binding assays. If in vitro activity does not translate in vivo, consider prodrug derivatization (e.g., masking polar groups) or nanoparticle delivery systems. Cross-reference with zoospore regulation studies, where experimental design emphasized iterative validation of biological hypotheses .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s biological target specificity?

- Methodology : Employ orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to verify target engagement. Use CRISPR-based gene knockout models to confirm on-target effects. If off-target activity is suspected, perform kinome-wide profiling or chemoproteomics. Contradictions may arise from assay interference (e.g., compound aggregation); include detergent controls (e.g., Triton X-100) in HTS workflows .

Q. What steps are critical when experimental yields conflict with computational predictions?

- Methodology : Re-evaluate computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Validate intermediate stability via in situ IR or Raman spectroscopy. For low yields despite favorable thermodynamics, investigate kinetic barriers (e.g., using Eyring analysis) or competing pathways. ICReDD’s integration of experimental data into computational frameworks is key to reconciling such discrepancies .

Tables for Key Methodological Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.